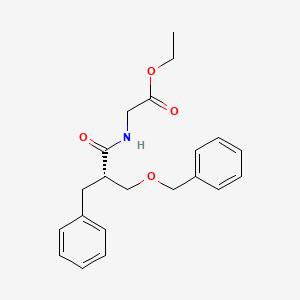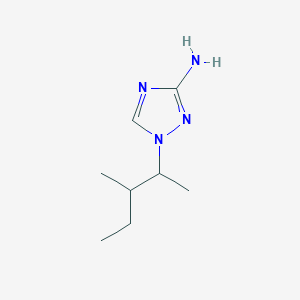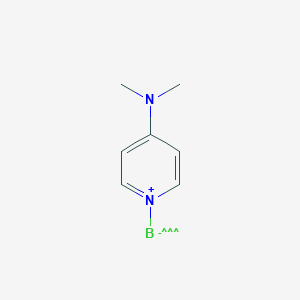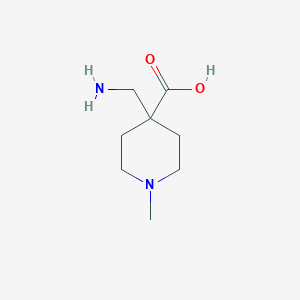
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an aminomethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another approach is the reductive amination of 1-methylpiperidine-4-carboxylic acid with formaldehyde and ammonia, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including as an antifibrinolytic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the aromatic ring structure.
1-Methylpiperidine-4-carboxylic acid: Lacks the aminomethyl group but has a similar piperidine ring structure.
Uniqueness
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-8(6-9,3-5-10)7(11)12/h2-6,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
LEASSQOYMJVTRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)
amine](/img/structure/B13331915.png)
![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
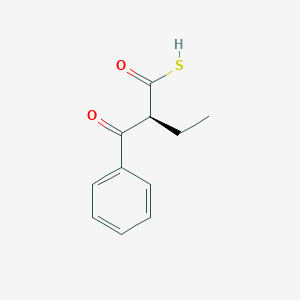

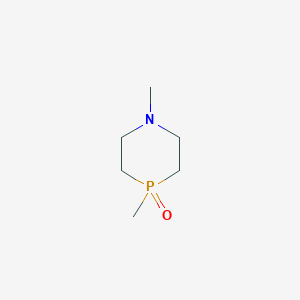
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B13331956.png)

